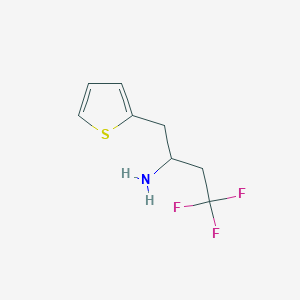

4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine

Vue d'ensemble

Description

4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine is an organic compound that features a trifluoromethyl group and a thiophene ring

Analyse Des Réactions Chimiques

4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

Applications De Recherche Scientifique

4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Mécanisme D'action

The mechanism of action of 4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to specific proteins, altering their function and modulating various biochemical pathways .

Comparaison Avec Des Composés Similaires

4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine can be compared with other similar compounds, such as:

Thenoyltrifluoroacetone: Another thiophene derivative with a trifluoromethyl group, used in similar applications but with different reactivity and stability profiles.

4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione: A compound with a furan ring instead of a thiophene ring, exhibiting different chemical properties and applications.

Activité Biologique

4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

The molecular formula of this compound is , with a molecular weight of approximately 201.18 g/mol. The compound features a trifluoromethyl group and a thiophene ring, which contribute to its unique chemical reactivity and biological profile.

Biological Activity Overview

Recent studies have highlighted various biological activities attributed to this compound, including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, a nickel complex of the compound was evaluated for its antimicrobial properties and exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) .

- Antioxidant Properties : The antioxidant potential of this compound was assessed through various assays. It demonstrated a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : In vitro studies indicated that the compound could inhibit pro-inflammatory cytokines, suggesting its potential for treating inflammatory conditions .

The biological activities of this compound are believed to stem from its interaction with specific biological targets:

- DNA Binding : The compound's nickel complex has been shown to bind to DNA, potentially interfering with replication and transcription processes. This interaction could elucidate its anticancer properties .

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways critical for the survival of pathogens. This mechanism is particularly relevant in the context of tropical diseases like malaria and leishmaniasis .

Case Study 1: Antimicrobial Efficacy

A study conducted on the nickel complex derived from this compound reported an IC50 value indicating effective inhibition against MRSA. The study utilized various concentrations and demonstrated that even low doses could significantly reduce bacterial viability.

Case Study 2: Antioxidant Activity

In another investigation focusing on oxidative stress, the compound was tested using DPPH and ABTS assays. Results showed that it effectively reduced oxidative damage in cellular models, highlighting its potential as a therapeutic agent in oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

4,4,4-trifluoro-1-thiophen-2-ylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3NS/c9-8(10,11)5-6(12)4-7-2-1-3-13-7/h1-3,6H,4-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZTWFLPZOPYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(CC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.